2,8-Dimethyl-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline
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Overview
Description
2,8-Dimethyl-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline is a heterocyclic compound that belongs to the imidazole family. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Dimethyl-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of diamines with diketones or aldehydes, followed by cyclization in the presence of a catalyst . The reaction conditions often require specific temperatures and pH levels to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and high throughput .
Chemical Reactions Analysis
Types of Reactions
2,8-Dimethyl-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline can undergo various chemical reactions, including:
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Common Reagents and Conditions
The reactions often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may need acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinoxaline derivatives, while reduction can produce various substituted imidazoles .
Scientific Research Applications
2,8-Dimethyl-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline has several scientific research applications:
Mechanism of Action
The mechanism by which 2,8-Dimethyl-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline exerts its effects involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes or bind to DNA, thereby affecting cellular processes . The pathways involved may include signal transduction pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar imidazole core but differ in their substitution patterns and biological activities.
Imidazo[4,5-b]pyridines: Another class of imidazole derivatives with distinct chemical and biological properties.
Uniqueness
2,8-Dimethyl-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other imidazole derivatives . This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
55828-61-0 |
---|---|
Molecular Formula |
C11H13N3 |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
2,6-dimethyl-1,3,9-triazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene |
InChI |
InChI=1S/C11H13N3/c1-7-5-9-11-10(6-7)13-8(2)14(11)4-3-12-9/h5-6,12H,3-4H2,1-2H3 |
InChI Key |
BNKGRMYEJANRAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C3C(=C1)NCCN3C(=N2)C |
Origin of Product |
United States |
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